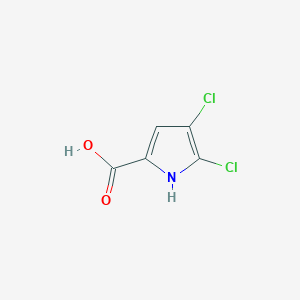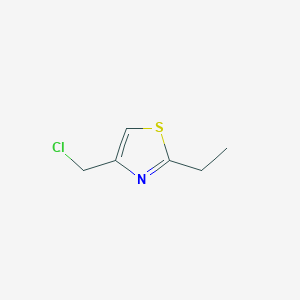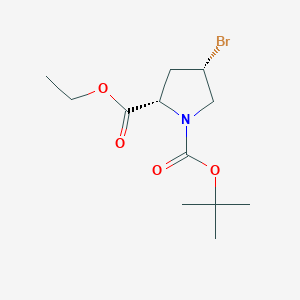
4,4-Diethylcyclohexanone
Vue d'ensemble
Description
4,4-Diethylcyclohexanone is a chemical compound with the molecular formula C10H18O . It is similar to 4,4-Dimethylcyclohexanone, which has the molecular formula C8H14O .
Synthesis Analysis
The synthesis of 4,4-Diethylcyclohexanone involves a multi-step reaction with 2 steps . The first step involves the use of concentrated H2SO4 and benzene under heating conditions. The second step involves the use of H2 and 5% Pd/C in ethyl acetate .Molecular Structure Analysis
The molecular structure of 4,4-Diethylcyclohexanone consists of a six-membered ring with two ethyl groups attached to the same carbon atom and a ketone functional group .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4,4-Diethylcyclohexanone has been explored in various synthetic and chemical reaction studies. For instance, it has been utilized in the synthesis of N-(-dimethylaminopropyl)-2 aza-8,8-diethyl-8-germaspiro[4.5]decane, a compound with notable biological properties, as part of a study on 4,4-dialkyl-4-germacyclohexanones (Rice, Wheeler, & Geschickter, 1974). Additionally, its derivatives have been employed in the copolymerization of epoxide with carbon dioxide, leading to the formation of polymers with predominant carbonate linkages (Kuran & Listoś, 1994).
Catalysis and Polymerization
4,4-Diethylcyclohexanone and its derivatives play a role in catalysis. A study focusing on the selective hydrogenation of phenol to cyclohexanone under mild conditions highlighted the importance of such ketones in chemical manufacturing (Wang et al., 2011). In the polymerization context, derivatives have been used as catalysts for the polymerization of 1,2-epoxypropane and 1,2-epoxycyclohexane (Kuran & Listoś, 1994).
Biological Studies and Enzymatic Reactions
The compound has been investigated in biological contexts as well. A study reported the use of cyclohexanone monooxygenase, an enzyme, for the Baeyer-Villiger oxidations of 4-substituted and 4,4-disubstituted cyclohexanones, demonstrating the enzyme's utility in delivering chiral building blocks (Mihovilovic et al., 2001).
Liquid Crystal Display Material
Cyclohexanone derivatives, including 4,4-diethylcyclohexanone, have been noted for their role in liquid crystal display materials. Their synthesis and applications in this field have been reviewed, underscoring their importance in modern display technologies (Du Hong-zhang, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4,4-diethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-10(4-2)7-5-9(11)6-8-10/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUQGFGLUTUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)CC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564540 | |
| Record name | 4,4-Diethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethylcyclohexanone | |
CAS RN |
35155-51-2 | |
| Record name | 4,4-Diethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-diethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)










![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)

